molecular formula C9H14N2O B13942123 2-(4-Amino-3-methylphenoxy)ethylamine CAS No. 201853-04-5

2-(4-Amino-3-methylphenoxy)ethylamine

Katalognummer: B13942123
CAS-Nummer: 201853-04-5
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: HGZGUWSQZDESIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Amino-3-methylphenoxy)ethylamine is an organic compound that belongs to the class of amines It features an amino group attached to a phenoxyethyl structure, which is further substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methylphenoxy)ethylamine typically involves nucleophilic substitution reactions. One common method is the reaction of 4-amino-3-methylphenol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions usually require heating the mixture to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-3-methylphenoxy)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various substituted phenoxyethylamines .

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-3-methylphenoxy)ethylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Amino-3-methylphenoxy)ethylamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxyethyl structure can interact with hydrophobic regions of proteins, affecting their activity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Amino-3-methylphenoxy)ethylamine is unique due to its phenoxyethyl structure, which provides additional sites for chemical modification and interaction with biological molecules. This makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

201853-04-5

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

4-(2-aminoethoxy)-2-methylaniline

InChI

InChI=1S/C9H14N2O/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5,10-11H2,1H3

InChI-Schlüssel

HGZGUWSQZDESIK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.